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molecular formula C12H20BrNOSi B8757428 Pyridine, 2-bromo-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- CAS No. 150058-63-2

Pyridine, 2-bromo-6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

Cat. No. B8757428
M. Wt: 302.28 g/mol
InChI Key: LXRCSRYYCAEDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723331B2

Procedure details

(6-Bromopyridin-2-yl)methanol (5.0 g, 26.6 mmol), DMAP (0.65 g, 5.3 mmol), tert-butyl(chloro)dimethylsilane (4.8 g, 31.9 mmol) and imidazole (2.3 g, 34.0 mmol) was mixed in DCM (100 mL) and stirred at room temperature over night. The reaction mixture was washed with water (3×100 mL), dried over a phase separator and concentrated in vacuo to give the product as an oil. Yield: 8.3 g (103%) 1H NMR (400 MHz, CDCl3) δ 7.55 (t, 1H, J=7.87 Hz), 7.46 (d, 1H, J=7.87 Hz), 7.32 (d, 1H, J=7.87 Hz), 0.94 (s, 9H), 0.10 (s, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.65 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][CH:3]=1.[C:10]([Si:14](Cl)([CH3:16])[CH3:15])([CH3:13])([CH3:12])[CH3:11].N1C=CN=C1>CN(C1C=CN=CC=1)C.C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH2:8][O:9][Si:14]([C:10]([CH3:13])([CH3:12])[CH3:11])([CH3:16])[CH3:15])[N:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)CO
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Name
Quantity
2.3 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0.65 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water (3×100 mL)
CUSTOM
Type
CUSTOM
Details
dried over a phase separator
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)CO[Si](C)(C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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